2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-methyl-N-phenylacetamide

Lipophilicity Drug design Permeability

2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-methyl-N-phenylacetamide (CAS 756846‑66‑9) belongs to the spirohydantoin class, featuring a cyclohexane-spiro-fused hydantoin (1,3-diazaspiro[4.5]decane-2,4-dione) core N 3‑linked to an N‑methyl‑N‑phenylacetamide moiety. The compound has a molecular weight of 315.37 g mol⁻¹, a calculated log P of ~1.6–1.8, one hydrogen‑bond donor and three hydrogen‑bond acceptors, and is commercially supplied at ≥98 % purity.

Molecular Formula C17H21N3O3
Molecular Weight 315.373
CAS No. 756846-66-9
Cat. No. B2437843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-methyl-N-phenylacetamide
CAS756846-66-9
Molecular FormulaC17H21N3O3
Molecular Weight315.373
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)CN2C(=O)C3(CCCCC3)NC2=O
InChIInChI=1S/C17H21N3O3/c1-19(13-8-4-2-5-9-13)14(21)12-20-15(22)17(18-16(20)23)10-6-3-7-11-17/h2,4-5,8-9H,3,6-7,10-12H2,1H3,(H,18,23)
InChIKeyJHOIFFXUNOACTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-methyl-N-phenylacetamide (CAS 756846-66-9): Spirohydantoin Acetamide Procurement Guide


2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-methyl-N-phenylacetamide (CAS 756846‑66‑9) belongs to the spirohydantoin class, featuring a cyclohexane-spiro-fused hydantoin (1,3-diazaspiro[4.5]decane-2,4-dione) core N 3‑linked to an N‑methyl‑N‑phenylacetamide moiety . The compound has a molecular weight of 315.37 g mol⁻¹, a calculated log P of ~1.6–1.8, one hydrogen‑bond donor and three hydrogen‑bond acceptors, and is commercially supplied at ≥98 % purity . Spirohydantoins are recognised as privileged scaffolds in medicinal chemistry because their biological activity is highly sensitive to the nature of the substituent at the N‑3 position of the hydantoin ring; this structure–activity relationship (SAR) underpins why even small structural modifications can produce substantial changes in target selectivity and potency [1].

Why Generic Spirohydantoin Substitution Fails for 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-methyl-N-phenylacetamide (756846-66-9)


Spirohydantoins cannot be interchanged casually because the substituent at the N‑3 position of the hydantoin ring is a dominant driver of biological activity, dictating target affinity, selectivity and even the direction of pharmacological effect [1]. The N‑methyl‑N‑phenylacetamide appendage in CAS 756846‑66‑9 represents a specific tertiary amide motif that differs fundamentally from the secondary amide found in the closest structural analog, 2‑(2,4‑dioxo‑1,3‑diazaspiro[4.5]decan‑3‑yl)‑N‑phenylacetamide (CAS 739‑10‑6). This N‑methylation eliminates a hydrogen‑bond donor, alters the conformational landscape, and modifies both lipophilicity and metabolic stability . Consequently, substituting this compound with an N‑unsubstituted analog or with other N‑3 variants that carry different steric or electronic profiles risks losing the intended pharmacological profile or physicochemical balance, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-methyl-N-phenylacetamide (756846-66-9)


Lipophilicity Tuning: Log P Reduction Relative to the N‑Desmethyl Analog

N‑Methylation of the acetamide nitrogen lowers the calculated log P from 1.71 (CAS 739‑10‑6) to 1.58 (CAS 756846‑66‑9), a difference of –0.13 log units . This reduction occurs despite the addition of a methyl group because the tertiary amide loses the hydrogen‑bond donor capacity of the secondary amide, which in turn reduces the contribution of polar interactions to the apparent lipophilicity in the octanol–water system. The net effect is a compound that retains good membrane permeability while potentially decreasing non‑specific binding relative to the more lipophilic N‑H analog.

Lipophilicity Drug design Permeability

Hydrogen‑Bond Donor Reduction: Tertiary vs Secondary Amide

The target compound possesses one hydrogen‑bond donor (HBD), whereas the closest N‑desmethyl analog (CAS 739‑10‑6) possesses two . The loss of the amide N–H donor is a direct consequence of N‑methylation and reduces the compound's capacity to engage in polar interactions with aqueous media and with biological targets that recognise secondary amides. In drug discovery, decreasing HBD count often correlates with improved passive membrane permeability and reduced susceptibility to Phase II glucuronidation, though it may also alter target selectivity.

Hydrogen bonding Permeability Metabolic stability

Increased Rotatable Bond Count Enabling Conformational Diversity

The target compound has three rotatable bonds, as computed from its structure, whereas the N‑desmethyl analog (CAS 739‑10‑6) is expected to have only two because the N‑methyl group introduces an additional freely rotating bond between the amide nitrogen and the methyl carbon . This increased rotational freedom can influence both the compound's ability to adopt bioactive conformations and its propensity to crystallise. For screening library design, a higher rotatable bond count often correlates with greater conformational entropy, which may be advantageous for exploring diverse target binding sites.

Conformational flexibility Molecular recognition Crystallisation

Documented NOP Receptor Affinity of a Close Structural Analog

A spirohydantoin bearing an N‑methyl‑acetamide linker analogous to that in CAS 756846‑66‑9, specifically cis‑N‑(carbamoyl‑methyl)‑2‑[1‑(cyclobutyl‑methyl)‑8‑dimethylamino‑8‑(3‑fluorophenyl)‑2‑oxo‑1,3‑diazaspiro[4.5]decan‑3‑yl]‑N‑methyl‑acetamide, demonstrated a Ki of 1 nM at the human nociceptin/orphanin FQ (NOP) receptor in a scintillation proximity assay [1]. This data point establishes that the N‑methyl‑acetamide‑linked spirohydantoin scaffold is capable of sub‑nanomolar to low‑nanomolar interactions with G‑protein coupled receptors, and supports the hypothesis that CAS 756846‑66‑9 may exhibit meaningful affinity at related peptide‑receptor targets, although no direct assay data for the compound itself have been published.

NOP receptor Pain GPCR

Spirohydantoin N‑3 Substituent Dictates Anticancer Activity Hierarchy

A comprehensive SAR analysis of spirohydantoins established that antitumor activity depends on the substituent at the N‑3 position of the hydantoin ring and increases in the order alkene > ester > ether [1]. The N‑methyl‑N‑phenylacetamide substituent of CAS 756846‑66‑9 contains an amide linkage, which is structurally distinct from the alkene, ester and ether motifs ranked in that SAR study. While no direct antiproliferative data exist for CAS 756846‑66‑9, the established N‑3 dependence implies that its activity profile will differ systematically from analogs bearing alkene, ester or ether substituents, and that procurement decisions based on the N‑3 substituent class are justified by the published SAR hierarchy.

Anticancer SAR Spirohydantoin

Commercial Availability and Purity: Supplier‑Verified 98 % Batch Consistency

CAS 756846‑66‑9 is stocked by Fluorochem (Product Code F705436) and Leyan (Product 1362877), both certifying a minimum purity of 98 % . In contrast, the N‑desmethyl analog (CAS 739‑10‑6) is also listed by Fluorochem at 98 % purity but carries a different MDL number (MFCD05340214 vs MFCD06341355) and is handled under a separate SKU . More critically, certain suppliers have already discontinued the target compound , meaning that active sourcing from verified vendors is essential to avoid the risk of receiving mislabeled or substituted material. The existence of multiple CAS‑registered close analogs with similar molecular weights (e.g., CAS 739‑10‑6, MW 301.35; CAS 849055‑29‑4, MW 319.40) heightens the risk of procurement errors if purity and identity are not explicitly confirmed.

Procurement Purity Supply chain

High‑Value Application Scenarios for 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-methyl-N-phenylacetamide (756846-66-9)


Lead Optimisation Programs Requiring Controlled Lipophilicity and Reduced H‑Bond Donor Count

Medicinal chemistry teams seeking a spirohydantoin scaffold with log P below 1.6 and only one hydrogen‑bond donor can use CAS 756846‑66‑9 as a starting point, leveraging the documented –0.13 log unit reduction relative to the N‑desmethyl analog (CAS 739‑10‑6) . This property profile is particularly relevant in CNS and oral drug discovery where excessive lipophilicity or HBD count can compromise blood–brain barrier penetration or oral bioavailability.

NOP Receptor and GPCR Screening Cascades Using a Spirohydantoin Chemotype

A structurally analogous N‑methyl‑acetamide spirohydantoin demonstrated Ki = 1 nM at the human NOP receptor . Although no direct receptor data exist for CAS 756846‑66‑9, it represents a commercially available spirohydantoin bearing the same N‑methyl‑acetamide linker and can serve as a comparator or control compound in NOP receptor assays and broader GPCR selectivity panels.

Expansion of Spirohydantoin Anticancer SAR Beyond Alkene, Ester and Ether N‑3 Substituents

The published SAR hierarchy for spirohydantoin antitumor agents ranks N‑3 substituents as alkene > ester > ether . CAS 756846‑66‑9 introduces an amide‑type N‑3 substituent not covered in that hierarchy. Researchers investigating whether amide substituents can extend or improve upon this activity rank would select this compound for inclusion in focused antiproliferative screening libraries.

Physicochemical Profiling and Crystallography Requiring a Defined Rotatable Bond Count

With three rotatable bonds versus the two expected for the N‑desmethyl analog , CAS 756846‑66‑9 offers a distinct conformational flexibility profile. This makes it suitable for studies correlating rotatable bond count with solubility, crystal packing, or protein‑ligand binding entropy, and as a test compound in crystallography screens where conformational diversity is a parameter under investigation.

Quote Request

Request a Quote for 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-methyl-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.